molecular formula C8H15N B8784560 2-Isopropyl-3-methylbutanenitrile CAS No. 62391-96-2

2-Isopropyl-3-methylbutanenitrile

Cat. No.: B8784560
CAS No.: 62391-96-2
M. Wt: 125.21 g/mol
InChI Key: FSCFMUWAEFAUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-3-methylbutanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is known for its unique structure, which includes a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3-methylbutanenitrile can be achieved through various methods. One common approach involves the dehydration of amides using phosphorus (V) oxide (P4O10). This reaction removes water from the amide group, resulting in the formation of the nitrile group (-CN) .

Industrial Production Methods

In industrial settings, the production of nitriles often involves the catalytic dehydration of primary amides. This process is typically carried out under high temperatures and pressures to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-methylbutanenitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction typically produces primary amines.

    Substitution: Substitution reactions can yield a variety of substituted nitriles.

Scientific Research Applications

2-Isopropyl-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-methylbutanenitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanenitrile: Similar in structure but lacks the branched alkyl chain.

    2-Methylbutanenitrile: Another nitrile with a different alkyl chain arrangement.

    Isobutyronitrile: A simpler nitrile with a shorter alkyl chain.

Uniqueness

2-Isopropyl-3-methylbutanenitrile is unique due to its branched alkyl chain, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other nitriles and can impact its applications in various fields.

Properties

CAS No.

62391-96-2

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-methyl-2-propan-2-ylbutanenitrile

InChI

InChI=1S/C8H15N/c1-6(2)8(5-9)7(3)4/h6-8H,1-4H3

InChI Key

FSCFMUWAEFAUJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

98.5 g (0.5 mol) of diisopropyl-cyanoacetic acid ethyl ester (prepared according to J. Chem. Soc., 1930, page 2,758), 300 ml of 1-oxo-1-methyl-phospholine, 31 g of sodium chloride and 22 g of water were heated to 160°-170° C. for 9 hours. After cooling, the mixture was diluted with 1,000 ml of water and extracted by shaking four times with 150 ml of petroleum ether each time. The combined petroleum ether phases were washed twice with 200 ml of water each time and dried with Na2SO4 and the petroleum ether was distilled off under normal pressure. The residual crude product was then purified by vacuum distillation. 53.2 g (85% of theory) of diisopropyl-acetonitrile of boiling point 60° C./14 mm Hg were obtained. Refractive index nD20 =1.4190.
Quantity
98.5 g
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reactant
Reaction Step One
Quantity
300 mL
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reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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